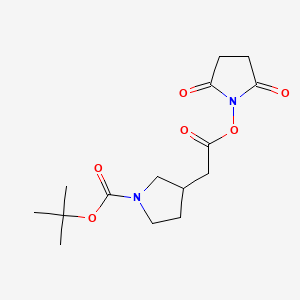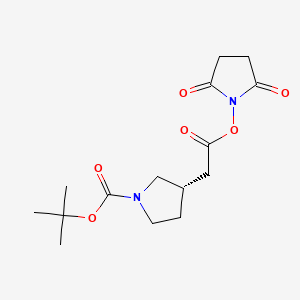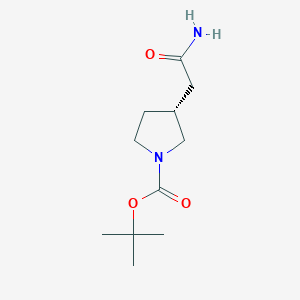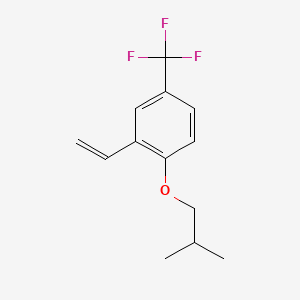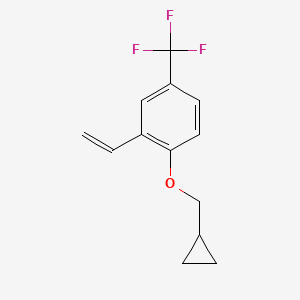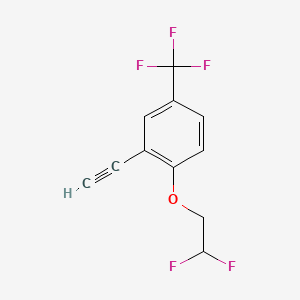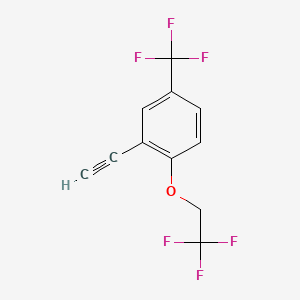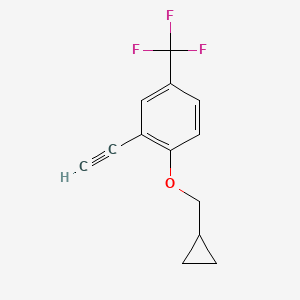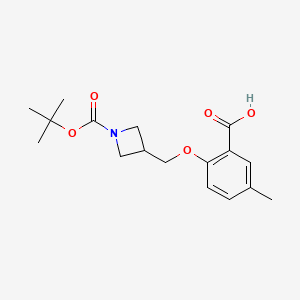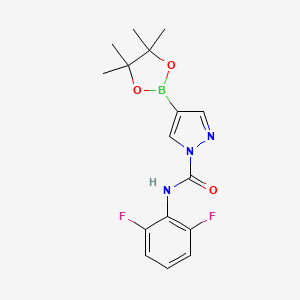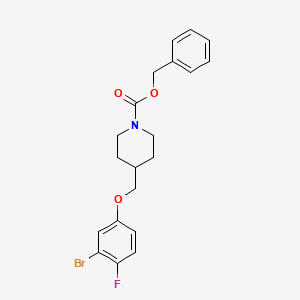
Benzyl 4-(azidomethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(azidomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N4O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(azidomethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azide group. The reaction can be summarized as follows:
Starting Material: Benzyl piperidine-1-carboxylate
Reagent: Sodium azide (NaN3)
Solvent: Dimethylformamide (DMF)
Reaction Conditions: Controlled temperature, typically around 0-25°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.
化学反応の分析
Types of Reactions
Benzyl 4-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.
Cycloaddition Reactions: Copper(I) catalysts are commonly used for Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Reduction Reactions: Formation of benzyl 4-(aminomethyl)piperidine-1-carboxylate.
Cycloaddition Reactions: Formation of triazole derivatives.
科学的研究の応用
Benzyl 4-(azidomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of azide-alkyne cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Benzyl 4-(azidomethyl)piperidine-1-carboxylate is primarily related to its azide group, which can undergo various chemical transformations. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and are widely used in bioconjugation and click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- 4-Benzylpiperidine
- Benzyl 4-bromopiperidine-1-carboxylate
Uniqueness
Benzyl 4-(azidomethyl)piperidine-1-carboxylate is unique due to its azide functional group, which imparts distinct reactivity and versatility in chemical synthesis. The presence of the benzyl group also enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive compounds.
特性
IUPAC Name |
benzyl 4-(azidomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c15-17-16-10-12-6-8-18(9-7-12)14(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCKFJZBWTCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN=[N+]=[N-])C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8199383.png)
